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Compound of Interest

Compound Name: 3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No.: B049579

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3,4-Dihydroxy-
5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of 3,4-Dihydroxy-5-nitrobenzoic
acid, focusing on the determination, verification, and contextual significance of its molecular
weight. Designed for researchers, scientists, and professionals in drug development, this
document moves beyond a simple recitation of properties. It delves into the causality behind its
physicochemical characteristics and outlines the standard analytical workflows used to confirm
its structural integrity and mass. By integrating foundational principles with field-proven
experimental protocols, this guide serves as an authoritative resource for the scientific
community engaged with this and similar small molecules.

Chemical Identity and Molecular Structure

3,4-Dihydroxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its chemical
identity is fundamentally defined by its molecular structure, which consists of a benzoic acid
core functionalized with two hydroxyl (-OH) groups and one nitro (-NOz) group. The precise
arrangement of these functional groups dictates its chemical properties, reactivity, and
ultimately, its molecular weight.

Key identifiers for this compound are:
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IUPAC Name: 3,4-dihydroxy-5-nitrobenzoic acid[1]

Molecular Formula: C7HsNOe[1][2][3]

CAS Number: 84211-30-3[2][3][4]

Canonical SMILES: C1=C(C=C(C(=C1[0O-])O)0O)C(=0)O[1]
The molecular structure is visualized below.

Caption: 2D structure of 3,4-Dihydroxy-5-nitrobenzoic acid.

Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a cornerstone of its identity, influencing everything from
reaction stoichiometry to pharmacological activity. It is crucial to distinguish between several
key mass-related terms.

o Molecular Weight (Average Mass): This value is calculated using the weighted average of
the natural abundances of the isotopes of each element. It is the value used for bulk
calculations, such as preparing solutions of a specific molarity.

o Exact Mass & Monoisotopic Mass: These terms are often used interchangeably and refer to
the mass calculated using the mass of the most abundant isotope of each element (e.g., 12C,
1H, 180, *N). This is the mass that is experimentally determined by high-resolution mass
spectrometry.

The key physicochemical properties of 3,4-Dihydroxy-5-nitrobenzoic acid are summarized
below.
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Property Value Source
Molecular Weight 199.12 g/mol [1103114]
199.11800 g/mol [2]

Exact Mass 199.01168688 Da [11[2]
Monoisotopic Mass 199.01168688 Da [1112]
Melting Point >222°C (decomposes) [4]
Topological Polar Surface Area 124 A2 [1112]
Complexity 249 [1112]
Hydrogen Bond Donor Count 3 [2]

Hydrogen Bond Acceptor
ydrog p 6 2]
Count

Experimental Determination and Structural
Verification

While the molecular weight can be calculated from the molecular formula, it must be confirmed
experimentally. This process is a self-validating system: confirming the mass validates the
underlying structure, and elucidating the structure confirms the elemental composition used to
calculate the mass. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy
are the two primary techniques for this purpose.[5][6]

Mass Spectrometry: Direct Mass Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular mass of a
compound.[7] For a polar, non-volatile small molecule like 3,4-Dihydroxy-5-nitrobenzoic acid,
High-Performance Liquid Chromatography coupled with Electrospray lonization Mass
Spectrometry (HPLC-MS) is the method of choice.[5][8]
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Caption: Workflow for molecular weight confirmation by LC-MS.
Protocol: High-Resolution Mass Spectrometry Analysis
e Sample Preparation:
o Accurately weigh approximately 1 mg of 3,4-Dihydroxy-5-nitrobenzoic acid.

o Dissolve the sample in a suitable solvent, such as a methanol/water mixture, to a final
concentration of 10-100 pg/mL. The presence of acidic protons on the hydroxyl and
carboxylic acid groups makes it amenable to polar solvents.

o Filter the solution through a 0.22 um syringe filter to remove any particulates that could
damage the HPLC system.[8]

e Chromatographic Separation (LC):

o Inject 1-5 pL of the prepared sample into an HPLC system equipped with a reverse-phase

C18 column.

o Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid)
and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Formic acid aids in
protonation for positive ion mode, but for this molecule, negative ion mode is often more

effective.
« lonization and Detection (MS):

o The eluent from the HPLC is directed into the mass spectrometer's source.
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o Causality: Electrospray lonization (ESI) is chosen because it is a "soft" ionization
technique suitable for polar, thermally labile molecules, preventing fragmentation and
preserving the molecular ion.[5]

o Set the instrument to operate in negative ion mode. The carboxylic acid and phenolic
hydroxyl groups are readily deprotonated, forming a stable [M-H]~ ion.

o The mass analyzer (e.g., Time-of-Flight or Orbitrap) measures the mass-to-charge ratio
(m/z) of the resulting ions with high resolution.

e Data Analysis:

o The primary ion expected in the mass spectrum will be [M-H]~ at an m/z of approximately
198.0044 (199.0117 - 1.0073).

o The high-resolution instrument allows for the confirmation of the exact mass to within a
few parts per million (ppm), which provides strong evidence for the elemental formula
C7HsNOe.[9]

NMR Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic
molecule.[6][10] By confirming the carbon-hydrogen framework and the connectivity of atoms,
NMR validates the molecular formula from which the molecular weight is calculated.[11][12]

NMR Acquisition

1 13,
Sample Preparation > (Proton gn’:l/i'\rﬂoﬁments o (%;EAOI?] /t DEZ,T o Spectral Analysis
(5-10 mg in 0.6 ML DMSO-d) s coupling) T c CHy)p : "] (Confirm C7HsNOs framework)

Click to download full resolution via product page
Caption: Workflow for structural validation by NMR spectroscopy.

Protocol: *H and 3C NMR Analysis
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e Sample Preparation:

o Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable
deuterated solvent.[10]

o Causality: A solvent like DMSO-ds is an excellent choice because it will dissolve the polar
analyte and its residual solvent peak will not obscure the aromatic proton signals.
Importantly, the acidic protons of the -OH and -COOH groups are often observable in
DMSO-ds, whereas they would rapidly exchange with D20.

o Data Acquisition:

o Acquire a one-dimensional *H NMR spectrum. This will provide information on the number
of distinct proton environments, their chemical shifts (indicating their electronic
environment), and their splitting patterns (indicating neighboring protons).[11]

o Acquire a 133C NMR spectrum, often along with a DEPT experiment. This reveals the
number of unique carbon atoms and distinguishes between quaternary carbons (C),
methines (CH), methylenes (CHz), and methyls (CHs).[10]

o Spectral Interpretation:

o The H spectrum is expected to show signals in the aromatic region corresponding to the
two protons on the benzene ring. The acidic protons will likely appear as broad singlets.

o The 13C spectrum should show seven distinct carbon signals, including the carboxyl
carbon (~165-185 ppm) and the aromatic carbons, whose shifts are influenced by the
electron-withdrawing nitro group and electron-donating hydroxyl groups.

o The combined data must be consistent with the proposed structure of 3,4-Dihydroxy-5-
nitrobenzoic acid, thereby validating the C7HsNOs formula.

Relevance in Research and Drug Development

The precise molecular weight and structure of 3,4-Dihydroxy-5-nitrobenzoic acid are critical
in its application as a pharmaceutical intermediate and research chemical.[13] For instance, the
related compound 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) has been identified as a potent
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inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[14][15][16]
Research has shown that xanthine oxidase can metabolize the aldehyde (DHNB) to the
corresponding carboxylic acid—3,4-Dihydroxy-5-nitrobenzoic acid.[14]

Understanding this metabolic pathway is vital for drug development professionals studying
pharmacokinetics and metabolite identification. The ability to distinguish between the parent
drug (aldehyde, MW 183.12) and its metabolite (acid, MW 199.12) using high-resolution mass
spectrometry is essential for characterizing the drug's fate in a biological system.[7]
Furthermore, its use as a precursor in the synthesis of more complex molecules, such as
Entacapone, relies on its defined structure and mass for accurate reaction monitoring and
quality control.[17][18]

Conclusion

The molecular weight of 3,4-Dihydroxy-5-nitrobenzoic acid is a fundamental descriptor, with
a calculated average mass of 199.12 g/mol and an exact mass of 199.01168688 Da. This
guide has demonstrated that this value is not merely a theoretical calculation but a verifiable
parameter, confirmed through rigorous analytical techniques like mass spectrometry and
supported by structural elucidation via NMR spectroscopy. For the intended audience of
scientists and researchers, this holistic understanding—from chemical formula to experimental
validation and practical application—is indispensable for ensuring scientific integrity and
advancing research and development objectives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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